Cas no 1269291-75-9 (4-Fluoro-2-(trifluoromethyl)nicotinic acid)
4-Fluoro-2-(trifluoromethyl)nicotinic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluoro-2-(trifluoromethyl)nicotinic acid
-
- Inchi: 1S/C7H3F4NO2/c8-3-1-2-12-5(7(9,10)11)4(3)6(13)14/h1-2H,(H,13,14)
- InChI Key: NCANRQRGSDMOIV-UHFFFAOYSA-N
- SMILES: FC(C1C(C(=O)O)=C(C=CN=1)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 230
- XLogP3: 1.4
- Topological Polar Surface Area: 50.2
4-Fluoro-2-(trifluoromethyl)nicotinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029005414-250mg |
4-Fluoro-2-(trifluoromethyl)nicotinic acid |
1269291-75-9 | 95% | 250mg |
980.00 USD | 2021-05-31 | |
| Alichem | A029005414-500mg |
4-Fluoro-2-(trifluoromethyl)nicotinic acid |
1269291-75-9 | 95% | 500mg |
1,769.25 USD | 2021-05-31 | |
| Alichem | A029005414-1g |
4-Fluoro-2-(trifluoromethyl)nicotinic acid |
1269291-75-9 | 95% | 1g |
3,097.65 USD | 2021-05-31 |
4-Fluoro-2-(trifluoromethyl)nicotinic acid Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 4-Fluoro-2-(trifluoromethyl)nicotinic acid
4-Fluoro-2-(trifluoromethyl)nicotinic acid (CAS No. 1269291-75-9): A Comprehensive Overview
4-Fluoro-2-(trifluoromethyl)nicotinic acid (CAS No. 1269291-75-9) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique fluorine and trifluoromethyl substituents, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The molecular structure of 4-Fluoro-2-(trifluoromethyl)nicotinic acid is composed of a pyridine ring with a carboxylic acid group at the 3-position, a fluorine atom at the 4-position, and a trifluoromethyl group at the 2-position. The presence of these functional groups imparts specific chemical and physical properties to the molecule, which are crucial for its biological activity and potential therapeutic applications.
Recent studies have highlighted the potential of 4-Fluoro-2-(trifluoromethyl)nicotinic acid in various areas of medicinal chemistry. One notable area of research is its role as a nicotinic acetylcholine receptor (nAChR) modulator. Nicotinic receptors are widely distributed in the central nervous system (CNS) and play critical roles in cognitive functions, pain modulation, and neuroprotection. The ability of 4-Fluoro-2-(trifluoromethyl)nicotinic acid to interact with these receptors makes it a promising candidate for the development of novel treatments for neurological disorders such as Alzheimer's disease, Parkinson's disease, and chronic pain.
In addition to its potential as a nAChR modulator, 4-Fluoro-2-(trifluoromethyl)nicotinic acid has also been investigated for its anti-inflammatory properties. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease (IBD), are characterized by chronic inflammation that can lead to tissue damage and organ dysfunction. Preclinical studies have shown that 4-Fluoro-2-(trifluoromethyl)nicotinic acid can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines, thereby offering a potential therapeutic approach for managing these conditions.
The pharmacokinetic properties of 4-Fluoro-2-(trifluoromethyl)nicotinic acid have also been extensively studied. Its high lipophilicity and low molecular weight allow it to cross biological membranes easily, facilitating its absorption and distribution in the body. This property is particularly advantageous for developing oral formulations that can achieve therapeutic concentrations in target tissues. Furthermore, the compound's metabolic stability ensures that it remains active in the body for an extended period, enhancing its therapeutic efficacy.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-Fluoro-2-(trifluoromethyl)nicotinic acid in various therapeutic settings. Preliminary results from phase I trials have shown that the compound is well-tolerated with no significant adverse effects observed at therapeutic doses. These findings are encouraging and support further investigation into its potential as a novel therapeutic agent.
In conclusion, 4-Fluoro-2-(trifluoromethyl)nicotinic acid (CAS No. 1269291-75-9) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical science.
1269291-75-9 (4-Fluoro-2-(trifluoromethyl)nicotinic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)